4-(benzenesulfonyl)-8-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
4-(Benzenesulfonyl)-8-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in targeting protein-protein interactions (PPIs) and viral infections.
Key structural attributes of the compound include:
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S2/c1-16-15-18(7-8-19(16)21)29(24,25)22-11-9-20(10-12-22)23(13-14-28-20)30(26,27)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMKFWKZWOCOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-8-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzenesulfonyl groups: This step involves sulfonylation reactions using benzenesulfonyl chloride under basic conditions.
Fluorination and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-8-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
4-(benzenesulfonyl)-8-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving sulfonylation or fluorination reactions.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-8-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The benzenesulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Physicochemical Properties: The dual sulfonyl groups in the target compound increase hydrogen bond acceptor count (8 vs. G499-0278’s bromobenzoyl group contributes to higher molecular weight (497.39 vs. 436.47 for BE99410) and logD (3.412), suggesting greater lipophilicity.
Therapeutic Potential: Spirocyclic analogs like Spiperone demonstrate clinical efficacy as CNS agents due to their rigid scaffolds. The target compound’s sulfonyl groups may redirect activity toward antiviral or PPI targets, as seen in G499-0278’s inclusion in HBV and PPI screening libraries. BE99410’s fluorobenzoyl group may reduce metabolic instability compared to brominated or chlorinated derivatives.
Synthetic Accessibility :
- Analogs like G499-0278 are marketed as screening compounds with rapid delivery times (1 week globally), indicating scalable synthesis. The target compound’s lack of commercial availability suggests further optimization is needed for large-scale production.
Biological Activity
The compound 4-(benzenesulfonyl)-8-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS No. 898408-39-4) is a complex organic molecule characterized by its unique spirocyclic structure and the presence of sulfonyl and fluorinated aromatic groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 454.53 g/mol. Its structural features contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23FN2O5S2 |
| Molecular Weight | 454.53 g/mol |
| CAS Number | 898408-39-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may inhibit lysosomal phospholipase A2, an enzyme involved in phospholipid metabolism and implicated in various pathological conditions, including drug-induced toxicity.
Biological Activity
Research indicates that 4-(benzenesulfonyl)-8-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further exploration as an antimicrobial agent.
- Anticancer Properties : Initial studies indicate potential anticancer effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
- Anti-inflammatory Effects : The fluorinated aromatic component may enhance its interaction with inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of similar compounds within the diazaspiro series, providing insights into their pharmacological profiles:
- Study on Diazaspiro Compounds : A study focusing on various diazaspiro compounds highlighted their potential as inhibitors of key enzymes involved in cancer progression. The structural similarities with our compound suggest comparable mechanisms may be at play .
- Inhibition of Lysosomal Phospholipase A2 : Research demonstrated that related sulfonamide compounds effectively inhibited lysosomal phospholipase A2, supporting the hypothesis that our compound may exhibit similar inhibitory effects.
Comparative Analysis
The uniqueness of 4-(benzenesulfonyl)-8-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be compared with other structurally related compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Fenspiride | Spirocyclic | Anti-inflammatory properties |
| Atovaquone | Naphthalene derivative | Antiparasitic activity |
| Tacrine | Tetrahydroacridin derivative | Cholinesterase inhibitor |
This comparison illustrates the potential advantages of our compound's structure in terms of selectivity and potency against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
